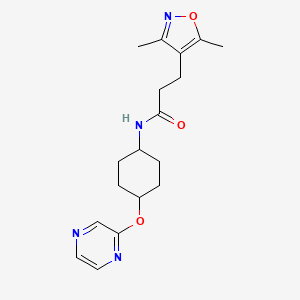

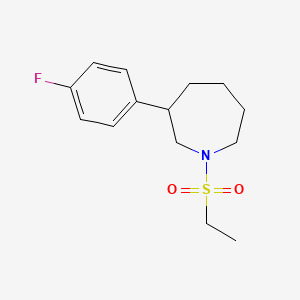

![molecular formula C14H11BrN2O3 B2794640 (2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate CAS No. 939893-38-6](/img/structure/B2794640.png)

(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the combination of 2-bromobenzyl alcohol (C~7~H~7~BrO) and (Z)-(4-nitrophenyl)methylidene . The parent compounds, benzyl alcohol and bromine, contribute to the formation of this intriguing molecule. Researchers often prefer the vertical Bridgman technique for crystal growth due to its feasibility and production of high-quality single crystals .

Molecular Structure Analysis

The crystal structure of 2-bromobenzyl alcohol has been determined using single-crystal X-ray diffraction . It belongs to the orthorhombic system with a non-centrosymmetric space group P212121 . This non-hygroscopic compound exhibits a bromine-based aromatic structure with acceptor and donor substituents .

Scientific Research Applications

Synthesis and Characterization

Compounds similar to "(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate" have been synthesized and characterized to explore their potential applications. For instance, aromatic quaternary ammonium bromides have been prepared using novel synthetic routes. These compounds were characterized using NMR spectroscopy, mass spectrometry, and X-ray single crystal diffraction, demonstrating their structural integrity and stability (Busi et al., 2004). This foundational work underpins the potential utility of such compounds in material science and organic synthesis.

Thermal Properties

The thermal properties of new aromatic quaternary ammonium bromides have been investigated, revealing low melting points and stable decomposition temperatures for some derivatives. This insight is crucial for applications in material science, where thermal stability is a key consideration (Busi et al., 2004).

Polymer Chemistry Applications

A notable application in polymer chemistry involves the synthesis of a cationic polymer that transitions to a zwitterionic form upon light irradiation. This property was utilized for DNA condensation and release, as well as switching antibacterial activity, demonstrating the compound's potential in biomedical applications (Sobolčiak et al., 2013).

Organic Synthesis Applications

In organic synthesis, aromatic halides have been used as reagents in the bromination and iodination of arene-tethered diols, showcasing the versatility of these compounds in synthesizing complex organic molecules (Yin et al., 2022).

properties

IUPAC Name |

N-[(2-bromophenyl)methyl]-1-(4-nitrophenyl)methanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O3/c15-14-4-2-1-3-12(14)10-16(18)9-11-5-7-13(8-6-11)17(19)20/h1-9H,10H2/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPNCSBTLQGEQY-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C[N+](=CC2=CC=C(C=C2)[N+](=O)[O-])[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C/[N+](=C/C2=CC=C(C=C2)[N+](=O)[O-])/[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

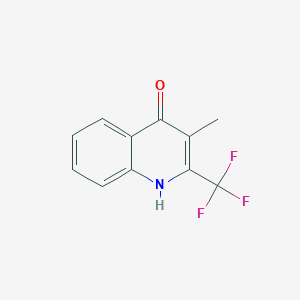

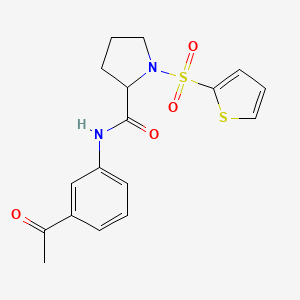

![3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid](/img/structure/B2794557.png)

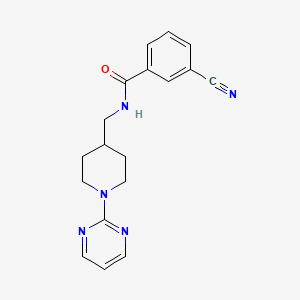

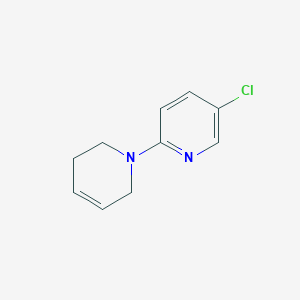

![Ethyl 4-({2-[(3,4-dichlorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2794564.png)

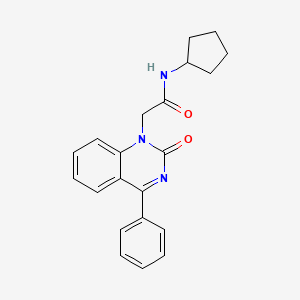

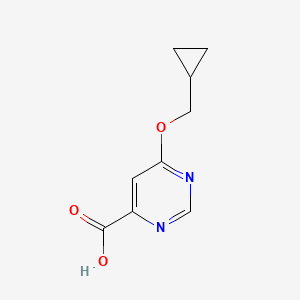

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2794566.png)

![1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride](/img/structure/B2794567.png)

![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2794568.png)

![4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2794577.png)